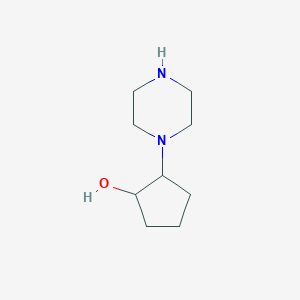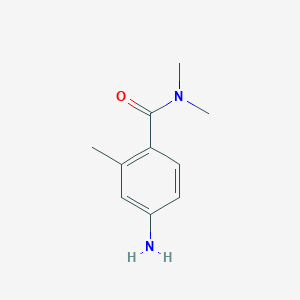![molecular formula C16H21ClN2O2 B1524036 N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide CAS No. 1306603-07-5](/img/structure/B1524036.png)
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Vue d'ensemble
Description
“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a compound with a molecular weight of 308.81 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) . This indicates that the compound has a piperidine ring, a phenyl group, and a chloroacetyl group.
Physical And Chemical Properties Analysis
“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a powder at room temperature . It has a molecular weight of 308.81 .
Applications De Recherche Scientifique
1. Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) reported the synthesis and evaluation of piperidine derivatives, including N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, for their anti-acetylcholinesterase (anti-AChE) activity. The study found significant increases in activity with certain structural modifications. These compounds showed promise as potential antidementia agents (Sugimoto et al., 1990).
2. Cannabinoid Receptor Antagonists
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, as cannabinoid receptor antagonists. These compounds have potential applications in characterizing cannabinoid receptor binding sites and could have therapeutic benefits in antagonizing the side effects of cannabinoids (Lan et al., 1999).
3. Muscarinic (M3) Receptor Antagonists
Broadley et al. (2011) synthesized α-hydroxyamides with piperidine substituents, including compounds similar to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, as antagonists of the M3 muscarinic receptor. These compounds showed potential for further investigation due to their potency (Broadley et al., 2011).
4. Intracellular pH Tracing
A novel pH-sensitive probe, structurally related to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, was designed by Liu et al. (2015) for tracing intracellular pH changes. This probe showed high pH sensitivity and cell membrane permeability, making it suitable for monitoring cellular pH changes from neutral to acidic conditions (Liu et al., 2015).
5. Anti-HIV-1 Activity
Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity. The compound demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Safety and Hazards
Mécanisme D'action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Propriétés
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLAOWVDJFROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198789 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
CAS RN |
1306603-07-5 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)

![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)



